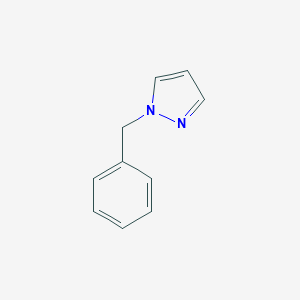

1-benzyl-1H-pyrazole

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrazole derivatives, including 1-benzyl-1H-pyrazole, often involves strategies like the 3+2 annulation method, where key intermediates are prepared through reactions such as the Knoevenagel approach followed by cyclocondensation reactions with appropriate hydrazine derivatives in suitable conditions (Naveen et al., 2021).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been elucidated using techniques like X-ray crystallography, which reveals the spatial arrangement of atoms within the molecule and the conformation of the pyrazole ring. These studies often show that the pyrazole ring can adopt different conformations based on the substituents attached to it, influencing the molecule's overall geometry and reactivity (Kumara et al., 2018).

Chemical Reactions and Properties

1-Benzyl-1H-pyrazole and its derivatives undergo various chemical reactions, including cyclocondensation, annulation, and reactions with different nucleophiles, leading to the formation of a wide range of compounds. These reactions are crucial for the synthesis of more complex molecules with potential applications in drug development and material science (Pareek et al., 2015).

Physical Properties Analysis

The physical properties of 1-benzyl-1H-pyrazole derivatives, such as solubility, melting point, and crystalline structure, are significantly influenced by their molecular structure. X-ray diffraction studies provide insight into the crystal packing, hydrogen bonding, and other non-covalent interactions that dictate these properties (Kumara et al., 2018).

Chemical Properties Analysis

The chemical properties of 1-benzyl-1H-pyrazole derivatives, including reactivity, stability, and electrochemical behavior, are determined by the nature of the substituents on the pyrazole ring and the overall molecular structure. Studies on the electrochemical behavior of these compounds can provide valuable information on their potential applications in electronic and photonic devices (Costea et al., 2006).

Wissenschaftliche Forschungsanwendungen

Antioxidant and Anti-inflammatory Activity : 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives, a related compound, have been synthesized and shown to exhibit significant antioxidant and anti-inflammatory activity. Some compounds demonstrated action comparable to standard diclofenac sodium (Sudha, Subbaiah, & Mahalakshmi, 2021).

Catalysis in Hydroamination : New rhodium(I) and iridium(I) complexes containing mixed pyrazolyl-1,2,3-triazolyl ligands have been investigated as catalysts for hydroamination, suggesting applications in catalysis involving benzyl azide and phenyl compounds (Hua, Vuong, Bhadbhade, & Messerle, 2012).

Corrosion Inhibition : Pyrazole derivatives have been effective in reducing steel corrosion in hydrochloric acid, with a noted maximum inhibition efficiency. However, their efficiency decreases with increasing temperature (Herrag, Chetouani, Elkadiri, Hammouti, & Aouniti, 2007).

Anti-Diabetic Activity : Novel benzimidazole-pyrazoline hybrid molecules have shown potential anti-diabetic activity, particularly with effective inhibition of alpha-glucosidase compared to the reference drug acarbose (Ibraheem et al., 2020).

Antibacterial Applications : Pyrazole-benzofuran hybrids, particularly compound 12c, have demonstrated high inhibitory activity against various bacterial strains, indicating potential pharmaceutical and food processing applications (Sanad, Hanna, & Mekky, 2019).

Crystal Engineering : Flexible pyrazole-based ligands have been used to create stable coordination polymers with helical units, suggesting potential in crystal engineering applications (Sengupta et al., 2012).

Insecticidal and Fungicidal Activities : Novel benzoyl hydrazines containing pyrazole show promising insecticidal and fungicidal activities, indicating potential for environmentally benign pest control solutions (Yan et al., 2012).

Eigenschaften

IUPAC Name |

1-benzylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-2-5-10(6-3-1)9-12-8-4-7-11-12/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKQAJYLKBCWJBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70393512 | |

| Record name | 1-benzyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-1H-pyrazole | |

CAS RN |

10199-67-4 | |

| Record name | 1-benzyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.